2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Beschreibung
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole-pyrimidine core with a thioacetamide side chain. The structure features a phenyl group at the 1-position of the pyrazolo-pyrimidine ring and a trifluoromethyl-substituted phenyl moiety on the acetamide group. Such modifications are designed to enhance metabolic stability and target binding affinity, particularly in kinase inhibition or anti-inflammatory applications .
Eigenschaften
IUPAC Name |
2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2S/c21-20(22,23)14-8-4-5-9-15(14)25-16(29)11-31-19-26-17-13(18(30)27-19)10-24-28(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHJFXJDDOSVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide , also known as a pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core :
- Cyclization of appropriate precursors under acidic or basic conditions.
-
Introduction of the Thioacetamide Group :
- Achieved through nucleophilic substitution reactions using thiol-containing reagents.
-
Final Modifications :
- The introduction of the trifluoromethyl phenyl group is performed to enhance biological activity and solubility.
Anticancer Properties
Research indicates that 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide exhibits significant anticancer properties. Its mechanism primarily involves the inhibition of specific kinases associated with cancer cell proliferation.
Key Findings :
- In vitro studies have shown that similar pyrazolo[3,4-d]pyrimidine derivatives inhibit epidermal growth factor receptor (EGFR), which is critical in many cancers.
- Compound 12b (a related structure) demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (T790M), indicating potent inhibitory activity .
The compound is believed to induce apoptosis in cancer cells by:
- Arresting the cell cycle at S and G2/M phases.
- Increasing the BAX/Bcl-2 ratio significantly, promoting apoptotic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound 12b | Pyrazolo[3,4-d]pyrimidine | 0.016 (EGFR WT), 0.236 (EGFR T790M) | EGFR inhibitor |
| Erlotinib | Tyrosine Kinase Inhibitor | 0.07 | Anticancer agent |
| Compound HS94 | Pyrazolo derivative | Not specified | Potential anticancer activity |
Case Studies
- In Vitro Studies :
- Molecular Docking Studies :
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Functional Implications
- Trifluoromethyl Group : The CF₃ group in the target compound improves metabolic stability and hydrophobic interactions in binding pockets compared to the hydroxyethyl or unsubstituted analogs .
- Positional Isomerism : The 2-(trifluoromethyl)phenyl substituent (target) vs. 3-(trifluoromethyl)phenyl (hydroxyethyl analog) may alter steric hindrance and binding specificity.
- Chlorine vs.
Research Findings and Trends
- Kinase Inhibition : Pyrazolo-pyrimidine derivatives are widely explored as kinase inhibitors. The trifluoromethyl group in the target compound may confer selectivity for tyrosine kinases, whereas the hydroxyethyl analog’s polar group could reduce potency .
- Solubility vs. Potency : Hydrophilic substituents (e.g., hydroxyethyl) improve aqueous solubility but may compromise cell permeability, as seen in the hydroxyethyl analog .
- Synthetic Flexibility : Modular synthesis routes (e.g., alkylation of thiopyrimidines) allow rapid diversification, as demonstrated in N-alkylated pyrazolo-pyridines .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high-purity yields of this compound?
- Methodological Answer : Key steps include thioether bond formation between the pyrazolo-pyrimidinone core and the acetamide sidechain. Use coupling agents like oxalyl chloride in DMF with Et₃N as a base under reflux conditions (8–12 hours). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity. Monitor reaction progress using HPLC with UV detection at 254 nm .
Q. How can structural characterization be rigorously validated?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl, trifluoromethyl groups).
- HRMS : Verify molecular formula (e.g., [M+H]⁺ ion).
- X-ray crystallography : Resolve ambiguities in tautomeric forms of the pyrazolo-pyrimidinone core .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based kinase inhibitors. Use fluorescence polarization (FP) or TR-FRET assays at 1–100 µM concentrations. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can contradictory data on enzyme inhibition potency across studies be resolved?
- Methodological Answer :
Standardize assay conditions : Control ATP concentrations (near Km values) and buffer pH (6.5–7.5).
Compare binding modes : Perform molecular dynamics simulations using crystal structures of analogous compounds (e.g., EP 4374877 A2 derivatives) to identify critical interactions with kinase active sites .
Validate off-target effects : Use kinome-wide profiling platforms (e.g., DiscoverX) .
Q. What experimental designs are recommended for studying environmental fate in ecological risk assessments?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 (Lab) : Hydrolysis half-life (pH 4–9 buffers, 25–50°C), photolysis (UV-Vis irradiation in aqueous/organic solvents).
- Phase 2 (Microcosm) : Soil/water partitioning (OECD 106 guidelines), biodegradation (OECD 301F respirometry).
- Analytical tools : LC-MS/MS for parent compound and metabolites; QSAR modeling for bioaccumulation potential .
Q. How can structure-activity relationships (SAR) be systematically explored for the trifluoromethyl group?
- Methodological Answer :
- Synthetic modifications : Replace -CF₃ with -Cl, -Br, or -CH₃ via Pd-catalyzed cross-coupling.
- Biochemical assays : Compare inhibition constants (Ki) across analogs.
- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to assess entropy/enthalpy contributions of -CF₃ to target binding .
Q. What strategies mitigate metabolic instability in preclinical studies?
- Methodological Answer :
- Liver microsome assays : Identify major oxidation sites (e.g., sulfur in thioether linkage).
- Stabilization approaches : Introduce deuterium at labile C-H bonds or replace sulfur with sulfone/sulfonamide groups.
- In vivo validation : Pharmacokinetic studies in rodents (IV/PO administration) with LC-MS quantification .
Data Analysis & Validation
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer :
Cell line authentication : Use STR profiling to rule out contamination.
Proliferation assays : Compare sulforhodamine B (SRB) vs. MTT endpoints.
Mechanistic studies : Perform RNA-seq to identify differential pathway activation (e.g., apoptosis vs. senescence) .
Q. What computational tools are effective for predicting off-target interactions?
- Methodological Answer :
- Docking : AutoDock Vina with kinase homology models (e.g., modified from PDB 4HJO).
- Machine learning : Train classifiers on ChEMBL bioactivity data for pan-assay interference compounds (PAINS) .
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